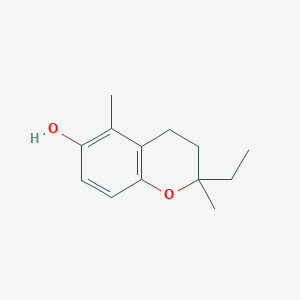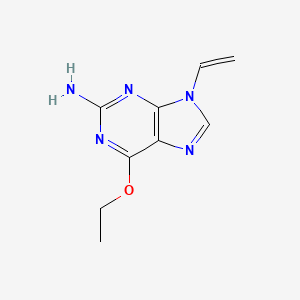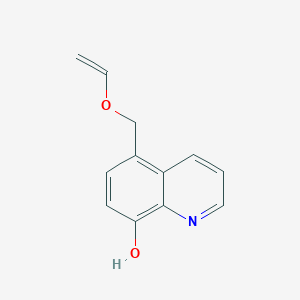
5-Ethoxy-2,3-dimethylquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethoxy-2,3-dimethylquinoxaline is a nitrogen-containing heterocyclic compound. It is a derivative of quinoxaline, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and industry. The compound’s structure consists of a quinoxaline core with ethoxy and dimethyl substituents, which contribute to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 5-Ethoxy-2,3-dimethylquinoxaline can be achieved through several methods. One efficient synthetic route involves the reaction of 2-nitroanilines with vicinal diols via a ruthenium-catalyzed hydrogen transfer strategy . This method is advantageous as it uses biomass-derived vicinal diols and does not require external reducing agents. The reaction conditions are mild, and the process is operationally simple, making it suitable for industrial production.
Analyse Chemischer Reaktionen
5-Ethoxy-2,3-dimethylquinoxaline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-Ethoxy-2,3-dimethylquinoxaline has several scientific research applications. It is used as a photoinitiator in polymerization processes, particularly in the development of visible light photo-initiating systems . The compound’s unique structure makes it suitable for use in photopolymerization, which is an essential technique in 3D printing and other industrial applications. Additionally, quinoxaline derivatives, including this compound, have shown potential as antimicrobial and antifungal agents .
Wirkmechanismus
The mechanism of action of 5-Ethoxy-2,3-dimethylquinoxaline involves its interaction with various molecular targets and pathways. The compound’s quinoxaline core allows it to interact with DNA and proteins, leading to its antimicrobial and antifungal activities . The ethoxy and dimethyl substituents enhance its binding affinity and specificity towards these targets, making it a potent bioactive compound.
Vergleich Mit ähnlichen Verbindungen
5-Ethoxy-2,3-dimethylquinoxaline can be compared with other quinoxaline derivatives such as 2,3-dimethylquinoxaline and 2,3-dichloroquinoxaline . While these compounds share a similar core structure, the presence of ethoxy and dimethyl groups in this compound provides it with unique chemical properties and biological activities. This compound’s enhanced solubility and binding affinity make it distinct from its analogs.
Similar Compounds
- 2,3-Dimethylquinoxaline
- 2,3-Dichloroquinoxaline
- 2,3-Dimethyl-1,4-naphthyridine
Eigenschaften
CAS-Nummer |
732306-08-0 |
|---|---|
Molekularformel |
C12H14N2O |
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
5-ethoxy-2,3-dimethylquinoxaline |
InChI |
InChI=1S/C12H14N2O/c1-4-15-11-7-5-6-10-12(11)14-9(3)8(2)13-10/h5-7H,4H2,1-3H3 |
InChI-Schlüssel |
PRPIIFMRZOZNKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC2=NC(=C(N=C21)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![[(4-Methoxynaphthalen-1-YL)methyl]hydrazine](/img/structure/B11897856.png)
